(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester
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Description
(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester (DBPBTE) is an organic compound that has been used in various scientific research applications. It is a carbamate ester with a molecular weight of 339.9 g/mol. DBPBTE is a highly reactive compound and is used in the synthesis of other compounds and as a reagent in organic reactions. DBPBTE is also known as 3,5-dibromo-2-pyrazinecarbonyl chloride and is used for its unique properties in a variety of biochemical and physiological applications.
Scientific Research Applications
Synthetic and Crystallographic Studies
Research on compounds similar to "(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester" often focuses on their synthetic routes and crystallographic properties. For instance, the study of synthetic pathways involving carbamic acid esters highlights methods for preparing these compounds with good yield and analyzing their structure through X-ray diffraction, FT-NMR, and FT-IR spectroscopy (Kant et al., 2015). These methodologies are crucial for understanding the compound's molecular configuration and potential interactions in biological systems.
Antimicrobial Activity
Substituted pyrazinecarboxamide derivatives, including pyrazinoic acid esters, have been explored for their antimicrobial activity against various Mycobacterium species. Modification of the pyrazine nucleus and the ester functionality expands their antimycobacterial activity. Quantitative structure-activity relationship (QSAR) studies help understand the factors contributing to their biological activity and stability in serum (Bergmann et al., 1996). This suggests potential research avenues for studying "this compound" in antimicrobial applications.
Catalytic Activity and Synthetic Applications
Research on polynuclear copper(I) pyrazolate complexes derived from pyrazole carboxylic acid esters, similar to the target compound, demonstrates their use as catalysts in organic synthesis, such as cyclopropanation reactions. These studies provide insights into the compound's potential roles in facilitating chemical transformations, offering pathways to explore its utility in synthetic organic chemistry (Maspero et al., 2003).
properties
IUPAC Name |
tert-butyl N-(3,5-dibromopyrazin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3O2/c1-9(2,3)16-8(15)14-7-6(11)13-5(10)4-12-7/h4H,1-3H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXYIFRQFCLVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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